molecular formula C7H7BrN2O2 B033979 2-Bromo-6-methyl-4-nitroaniline CAS No. 102170-56-9

2-Bromo-6-methyl-4-nitroaniline

Cat. No.: B033979
CAS No.: 102170-56-9
M. Wt: 231.05 g/mol
InChI Key: DCNWQCOXGLGSRC-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline ring. This compound appears as yellow needles and has a melting point of 180-184°C .

Mechanism of Action

Target of Action

2-Bromo-6-methyl-4-nitroaniline is primarily used in the design and synthesis of CK2 inhibitors . CK2, also known as Casein Kinase II, is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

As a ck2 inhibitor, it likely works by binding to the active site of the ck2 enzyme, thereby preventing it from phosphorylating other proteins .

Biochemical Pathways

The compound’s interaction with CK2 can affect various biochemical pathways. CK2 is involved in the regulation of multiple signaling pathways, including the PI3K/AKT pathway, Wnt signaling, and NF-kB signaling . By inhibiting CK2, this compound can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its role as a CK2 inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis in cells where CK2 activity is critical .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

It is known that the compound is slightly soluble in water and soluble in hot methanol . This suggests that it could interact with both hydrophilic and hydrophobic biomolecules within the cell.

Molecular Mechanism

It is used in the design and synthesis of CK2 inhibitors , suggesting that it may interact with this enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitroaniline typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using specialized equipment such as synthesis kettles, solid-liquid separation devices, and ceramic membrane filters. This setup ensures high yield and purity of the product while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-6-nitroaniline
  • 2-Bromo-3-fluoro-6-nitroaniline
  • 2-Bromo-4-methoxy-6-nitroaniline

Comparison: 2-Bromo-6-methyl-4-nitroaniline is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the methyl and nitro groups .

Properties

IUPAC Name

2-bromo-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNWQCOXGLGSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303612
Record name 2-bromo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-56-9
Record name 2-bromo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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